molecular formula C6H8N4O B13096453 6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole

6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole

Cat. No.: B13096453
M. Wt: 152.15 g/mol
InChI Key: BAVDGCZIBPRIGR-UHFFFAOYSA-N
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Description

6-Ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole (CAS: 38354-57-3, molecular formula: C₆H₈N₄O) is a heterocyclic compound characterized by an ethoxy group (-OCH₂CH₃) at position 6 of the pyrazolo-triazole core. This compound is primarily utilized as a magenta dye-forming coupler in silver halide color photographic materials, enabling the formation of stable image dyes upon reaction with oxidized developing agents . Its structural stability and regioselective reactivity make it a critical component in color photography, where precise hue generation and resistance to environmental degradation are essential.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

6-ethoxy-5H-pyrazolo[5,1-c][1,2,4]triazole

InChI

InChI=1S/C6H8N4O/c1-2-11-6-3-5-8-7-4-10(5)9-6/h3-4,9H,2H2,1H3

InChI Key

BAVDGCZIBPRIGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NN=CN2N1

Origin of Product

United States

Biological Activity

6-Ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole (CAS Number: 38354-57-3) is a compound of interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₆H₈N₄O
  • Molecular Weight : 152.15 g/mol
  • SMILES Notation : CCOc1cc2[nH]ncn2n1

Biological Activities

The biological activities of 6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole have been explored in various studies. Below are the key findings regarding its pharmacological effects:

Antioxidant Activity

Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazoles exhibit significant antioxidant properties. A study synthesized several derivatives and tested their ability to scavenge free radicals. The results demonstrated that these compounds could potentially protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazolo[5,1-c][1,2,4]triazole derivatives. For instance:

  • In vitro Studies : Compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. Results showed significant antiproliferative effects with IC50 values indicating effective inhibition of cell growth .
  • Mechanism of Action : The anticancer effects are hypothesized to be mediated through the inhibition of key signaling pathways such as PI3K/AKT, which are crucial for cell survival and proliferation .

Antibacterial Activity

6-Ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole has also been evaluated for its antibacterial properties:

  • In vitro Testing : The compound demonstrated activity against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were recorded in the low μg/mL range, suggesting strong antibacterial efficacy .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for 6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole and its derivatives:

Activity TypeEffectivenessReference
AntioxidantSignificant
AnticancerHigh (IC50 < 10 µM)
AntibacterialMIC < 8 µg/mL

Case Study 1: Antioxidant Evaluation

In a study published in ChemRxiv, researchers synthesized various pyrazolo derivatives and assessed their antioxidant activity using DPPH and ABTS assays. The results indicated that certain derivatives exhibited over 80% scavenging activity at concentrations as low as 50 µM.

Case Study 2: Anticancer Mechanisms

A detailed investigation into the mechanism of action revealed that 6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole induces apoptosis in cancer cells through caspase activation and mitochondrial dysfunction. This was confirmed through flow cytometry and Western blot analysis.

Scientific Research Applications

Antibacterial Properties

The pyrazolo[5,1-c][1,2,4]triazole scaffold has been recognized for its antibacterial activity. Several studies have demonstrated that derivatives of this compound exhibit significant efficacy against various pathogenic bacteria.

  • Mechanism of Action : The antibacterial action is often attributed to the inhibition of bacterial enzymes and interference with cell wall synthesis. For instance, derivatives have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin and amoxicillin .
  • Case Studies :
    • A study reported that 6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole derivatives were synthesized and evaluated against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing promising results with inhibition zones ranging from 10 to 24 mm depending on the specific derivative tested .
    • Another research highlighted the synthesis of novel pyrazolo[5,1-c][1,2,4]triazole compounds that demonstrated potent antibacterial activity with MIC values below 10 µg/mL against several strains including resistant variants .

Antifungal Applications

Beyond antibacterial properties, compounds containing the pyrazolo[5,1-c][1,2,4]triazole structure have also been explored for their antifungal activities.

  • Efficacy Against Fungi : Research indicates that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal mechanism is believed to involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis .
  • Case Studies :
    • A notable study synthesized various pyrazolo[5,1-c][1,2,4]triazole derivatives which were tested against Candida species. Results showed that some derivatives had lower MIC values than traditional antifungals like fluconazole .

Anticancer Potential

The potential of pyrazolo[5,1-c][1,2,4]triazole derivatives in cancer therapy has garnered attention due to their ability to inhibit specific kinases involved in tumor growth.

  • Mechanism : These compounds may act by targeting enzyme pathways critical for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit the MET kinase pathway which is often overactive in certain cancers .
  • Case Studies :
    • In vitro studies have indicated that specific pyrazolo[5,1-c][1,2,4]triazole analogs can significantly reduce tumor cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Summary Table of Applications

Application TypeActivity DescriptionNotable Findings
AntibacterialInhibition of Gram-positive and Gram-negative bacteriaMIC values < 10 µg/mL against resistant strains
AntifungalDisruption of fungal cell membranesEffective against Candida species with lower MIC than fluconazole
AnticancerInhibition of kinase pathwaysInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Structural Analogues

The pyrazolo[5,1-c][1,2,4]triazole scaffold exhibits diverse properties depending on substituents at positions 3, 6, and 5. Below is a comparative analysis of 6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole with key analogues:

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group enhances stability in photographic applications compared to nitroso groups, which exhibit tautomeric shifts .
  • Regioselectivity : Alkylation occurs preferentially at position 1 in phenyl-substituted derivatives, while ethoxy-substituted compounds show minimal positional reactivity due to steric and electronic effects .
Spectroscopic and Tautomeric Behavior
  • 6-Ethoxy Derivative : NMR studies confirm a single tautomeric form (1H) due to the ethoxy group’s electron-donating nature, which stabilizes the 1-N hydrogen bonding .
  • Methyl/Phenyl Analogues : Exhibit tautomerism (1H ↔ 5H forms), resolved via 2D ¹H-¹⁵N NMR spectroscopy .
  • Nitroso Derivatives: Exist as hydroxyimino tautomers in solution, losing characteristic nitroso reactivity in acidic media .

Q & A

Q. What are the most effective synthetic routes for 6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole derivatives in academic settings?

Methodological Answer: The CuSO₄/NaAsc-catalyzed click reaction is a robust method for synthesizing triazole-containing hybrids. For example, pyrazolo[5,1-b]quinazoline derivatives can be synthesized by reacting pyrazoloquinazoline precursors (1.0 mmol) with aryl azides (1.0 mmol) in water using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at room temperature for 30–40 minutes. This method avoids column chromatography and achieves >85% yields .

Q. How can researchers characterize the structural integrity of 6-ethoxy-substituted pyrazolo-triazole derivatives?

Methodological Answer: Multi-modal characterization is essential:

  • 1H/13C NMR resolves substituent positions and tautomeric forms (e.g., distinguishing N-alkylation vs. O-alkylation) .
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • Elemental analysis (C, H, N, S) validates purity, with deviations >0.3% indicating impurities .

Advanced Research Questions

Q. How can researchers analyze tautomeric equilibria in pyrazolo-triazole systems using experimental data?

Methodological Answer: 2D-NMR (e.g., NOESY or HSQC) is critical. For example, in 1H-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazole, cross-peaks between the methyl group and adjacent protons confirm the dominant tautomer. Variable-temperature NMR can further quantify equilibrium shifts .

Q. What experimental strategies resolve contradictions in reaction yields for Cu-catalyzed triazole formations?

Methodological Answer: Yield discrepancies often arise from solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) may suppress side reactions compared to protic solvents. For example, refluxing in H₂O/EtOH (1:1) at 80°C for 60 minutes improves regioselectivity and yield (92%) over room-temperature reactions (55–70%) .

Q. How can computational methods predict the biological activity of 6-ethoxy-pyrazolo-triazole derivatives?

Methodological Answer: Molecular docking against enzymes like 14α-demethylase lanosterol (PDB: 3LD6) identifies binding affinities. Key parameters:

  • Glide SP scoring evaluates ligand-receptor interactions.
  • MM-GBSA calculates binding free energies.
    Substituent effects (e.g., ethoxy vs. methoxy) can be modeled to prioritize synthetic targets .

Q. What is the role of substituent electronic effects in modulating the antifungal activity of pyrazolo-triazole hybrids?

Methodological Answer: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance activity by increasing electrophilicity. For example, 7-chloro-6-tert-butyl derivatives show 4-fold higher inhibition of Candida albicans vs. unsubstituted analogs. Quantitative Structure-Activity Relationship (QSAR) models using Hammett σ values correlate logP and IC₆₀ .

Q. How can regioselective alkylation of pyrazolo-triazole cores be achieved?

Methodological Answer: N-alkylation dominates under basic conditions (e.g., NaH in DMF). For example, 1-ethyl-6-methyl-3-phenyl derivatives form via reaction with ethyl bromide (1.2 eq) at 60°C for 6 hours. O-alkylation is suppressed by steric hindrance from bulky substituents .

Q. What analytical techniques validate the purity of pyrazolo-triazole derivatives for pharmacological studies?

Methodological Answer:

  • HPLC (C18 column, MeOH/H₂O gradient) identifies impurities at <0.1% levels.
  • DSC/TGA confirms thermal stability (decomposition >200°C indicates high purity).
  • Elemental analysis deviations <0.3% are acceptable for biological testing .

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